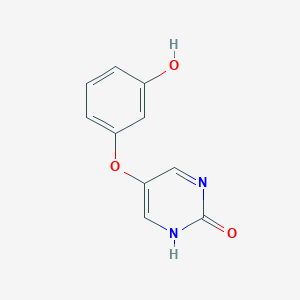
5-(3-Hydroxyphenoxy)-1,2-dihydropyrimidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Hydroxyphenoxy)-1,2-dihydropyrimidin-2-one is a compound that belongs to the class of dihydropyrimidinones This compound is characterized by the presence of a hydroxyphenoxy group attached to the pyrimidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxyphenoxy)-1,2-dihydropyrimidin-2-one typically involves the condensation of 3-hydroxyphenol with a suitable pyrimidinone precursor. One common method involves the reaction of 3-hydroxyphenol with 2-chloropyrimidin-4-one in the presence of a base such as sodium hydride in dimethylformamide (DMF) as a solvent. The reaction is carried out under an inert atmosphere, typically argon, and heated to around 125°C for 24 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-(3-Hydroxyphenoxy)-1,2-dihydropyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The pyrimidinone ring can be reduced to form a dihydropyrimidine derivative.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted phenoxy derivatives.
科学的研究の応用
5-(3-Hydroxyphenoxy)-1,2-dihydropyrimidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: It is being explored for its potential use in drug development, particularly for its anti-cancer properties.
作用機序
The mechanism of action of 5-(3-Hydroxyphenoxy)-1,2-dihydropyrimidin-2-one involves its interaction with specific molecular targets. The hydroxyphenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-tumor effects .
類似化合物との比較
Similar Compounds
5-(3-Hydroxyphenoxy)-2-nitroaniline: Similar structure but with a nitro group instead of a pyrimidinone ring.
Methyl 3-(3-hydroxyphenoxy)acrylate: Contains a similar hydroxyphenoxy group but with an acrylate moiety.
Uniqueness
5-(3-Hydroxyphenoxy)-1,2-dihydropyrimidin-2-one is unique due to its combination of a hydroxyphenoxy group with a dihydropyrimidinone ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H8N2O3 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC名 |
5-(3-hydroxyphenoxy)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H8N2O3/c13-7-2-1-3-8(4-7)15-9-5-11-10(14)12-6-9/h1-6,13H,(H,11,12,14) |
InChIキー |
NCZFGPHXQQHWBX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC2=CNC(=O)N=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



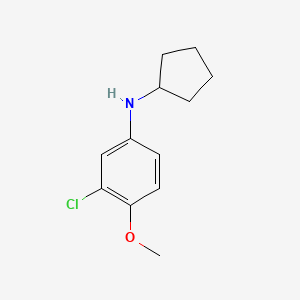
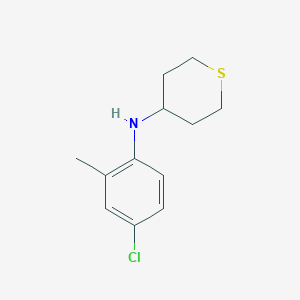
![1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl fluoride](/img/structure/B13249053.png)
amine](/img/structure/B13249056.png)

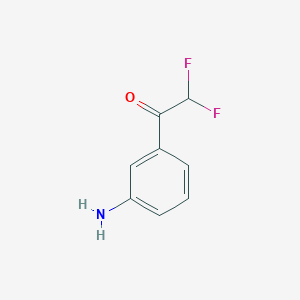
![1-[1-(Aminomethyl)cyclobutyl]but-3-yn-1-one](/img/structure/B13249075.png)
![4-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine](/img/structure/B13249076.png)
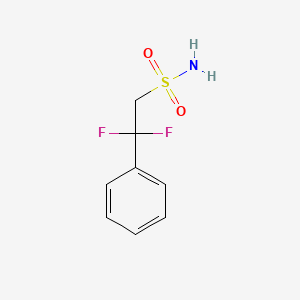
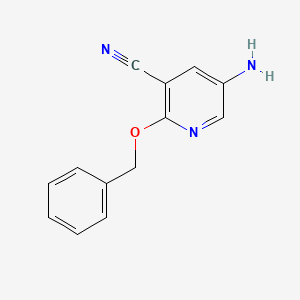
![(5R)-5-[(1R)-2-(Cyclohexylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one](/img/structure/B13249086.png)
![2H,3H,5H,6H,7H,8H-Pyrido[3,2-c]pyridazin-3-one hydrochloride](/img/structure/B13249092.png)

